SPHINX31 is a small molecule inhibitor of serine-rich protein kinase-1 (SRPK1) investigated for its potential therapeutic benefits in various diseases. [, , , , , , , ] It exhibits good penetration properties to the retina and has been explored as a potential topical therapeutic for diabetic retinopathy. [, ] SPHINX31 functions by inhibiting SRPK1 activity, thereby affecting downstream signaling pathways and cellular processes.
SPHINX31 acts by inhibiting SRPK1, a kinase involved in regulating alternative splicing. [, , , , , , , ] This inhibition affects the phosphorylation of splicing factors like serine/arginine splicing factor 1 (SRSF1), leading to a shift in the balance of pro-angiogenic and anti-angiogenic isoforms of vascular endothelial growth factor (VEGF). [, , ]
Specifically, SPHINX31 promotes the production of anti-angiogenic VEGF isoforms while decreasing pro-angiogenic isoforms. [, ] For example, in peripheral artery disease, SPHINX31 was shown to switch splicing from the anti-angiogenic VEGF-A165b to the pro-angiogenic VEGF-A165a isoform in monocytes. []
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: